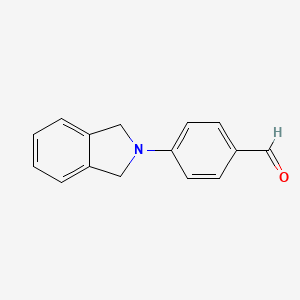
2-(2-Methoxyethoxy)ethyl 8-(2-octylcyclopropyl)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A(2)C is a biochemical.
Wissenschaftliche Forschungsanwendungen
Membrane Fluidization and Anesthesia
- A study by Buck, Allan, and Harris (1989) found that intravenous administration of this compound in mice disordered brain membranes but did not produce intoxication or anesthesia. This indicates a specific interaction with brain membranes without the anesthetic effects (Buck, Allan, & Harris, 1989).
Erythrocyte Fusion
- Research by Glaser and Kosower (1986) demonstrated that this compound promotes fusion of rat, but not human, erythrocytes. This fusion was shown to be dependent on membrane proteolysis induced by calcium and a cytoplasmic protease, calpain (Glaser & Kosower, 1986).
Activation of Calpain
- Hayashi, Saito, and Kawashima (1992) found that the compound promotes the fusion of erythrocytes in the presence of exogenous calcium. This process was linked to the autolytic activation of mu-calpain, a calcium-activated neutral protease, suggesting a critical role for this enzyme in the fusion process (Hayashi, Saito, & Kawashima, 1992).
Membrane-Mobility Agent-Promoted Fusion
- Kosower, Glaser, and Kosower (1983) reported that rat erythrocytes undergo fusion when treated with this compound, linked to proteolysis of membrane proteins by calcium-activated proteases. This suggests that membrane protein degradation plays a necessary role in the fusion process (Kosower, Glaser, & Kosower, 1983).
Alteration of Red Blood Cell Membrane Properties
- A study by Kosower, Zipser, and Kosower (1980) demonstrated that brief incubation with this compound produces significant changes in human red blood cell membranes, indicating its potential for altering membrane properties (Kosower, Zipser, & Kosower, 1980).
Calpain-Calpastatin Balance in Fusion
- Glaser and Kosower (1986) also found that the balance between the protease calpain and its inhibitor, calpastatin, determines the fusibility of erythrocytes. This study highlighted the regulatory role of calpastatin in membrane fusion (Glaser & Kosower, 1986).
Thermally Sensitive Polymers
- Research by Pal and De (2012) on a related compound, 2-(2-methoxyethoxy)ethyl methacrylate, revealed the synthesis of thermoresponsive polymers with potential applications in materials science (Pal & De, 2012).
Eigenschaften
CAS-Nummer |
54050-62-3 |
|---|---|
Produktname |
2-(2-Methoxyethoxy)ethyl 8-(2-octylcyclopropyl)octanoate |
Molekularformel |
C24H46O4 |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
2-(2-methoxyethoxy)ethyl 8-[(1S,2R)-2-octylcyclopropyl]octanoate |
InChI |
InChI=1S/C24H46O4/c1-3-4-5-6-8-11-14-22-21-23(22)15-12-9-7-10-13-16-24(25)28-20-19-27-18-17-26-2/h22-23H,3-21H2,1-2H3/t22-,23+/m1/s1 |
InChI-Schlüssel |
LINQKXSEKAWBOU-PKTZIBPZSA-N |
Isomerische SMILES |
CCCCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)OCCOCCOC |
SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OCCOCCOC |
Kanonische SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OCCOCCOC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-(2-methoxy)ethoxyethyl-8-(2-n-octylcyclopropyl)octanoate A(2)C A2C A2C reagent membrane mobility agent A(2)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



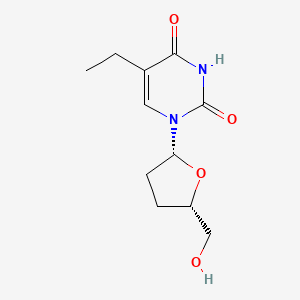
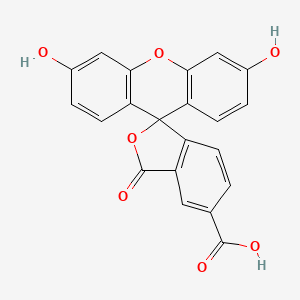
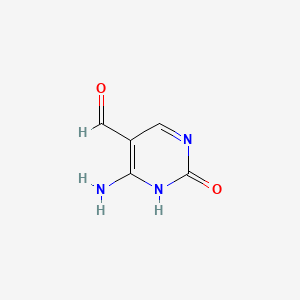
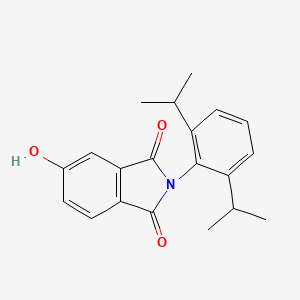
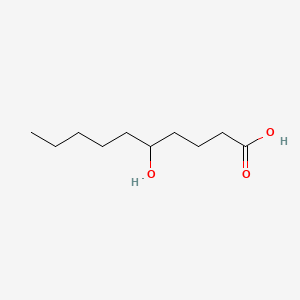
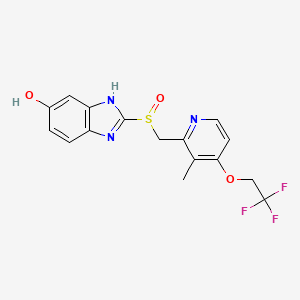
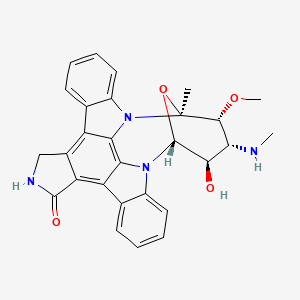

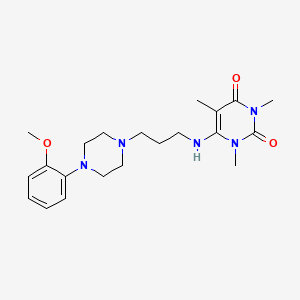

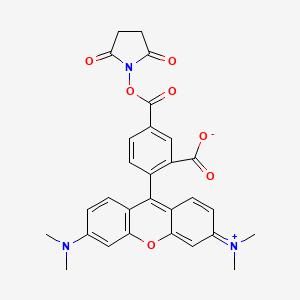
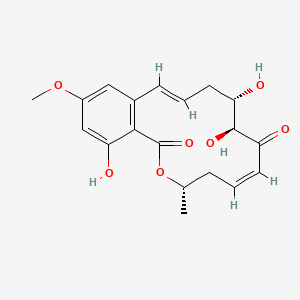
![2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid](/img/structure/B1664671.png)
